Rivastigmine-d3
CAS No.: 1133229-21-6
Cat. No.: VC0196501
Molecular Formula: C14H19N2O2D3
Molecular Weight: 253.36
Purity: 95% by HPLC; 98% atom D;
* For research use only. Not for human or veterinary use.

CAS No. | 1133229-21-6 |
---|---|
Molecular Formula | C14H19N2O2D3 |
Molecular Weight | 253.36 |
Chemical Properties and Structure
Molecular Characteristics
Rivastigmine-d3 hydrochloride is identified with the molecular formula C14H23ClN2O2, representing the hydrochloride salt form of the compound . The molecular weight of this compound is 289.81 g/mol, which reflects the additional mass contributed by the deuterium atoms compared to standard rivastigmine . This strategic deuteration creates a compound that is chemically similar to rivastigmine but with the potential for altered pharmacokinetic behavior.
The compound is identified in chemical databases under multiple identifiers, including:
Property | Value |
---|---|
PubChem CID | 171391643 |
CAS Number | 1133229-21-6 |
Molecular Formula | C14H23ClN2O2 |
Molecular Weight | 289.81 g/mol |
Synonyms | HY-17368S2, CS-0885971 |
Parent Compound | CID 171391644 |
Structural Features
Rivastigmine-d3 maintains the core structural features of rivastigmine, which is characterized as a carbamate derivative. The fundamental structure includes a phenyl ring with an amino ethyl substituent and a carbamate functional group. The "d3" designation indicates the presence of three deuterium atoms, which replace hydrogen atoms at specific positions in the molecule . The parent compound is identified as [3-[(1S)-1-[methyl(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate (CID 171391644), establishing the precise location of deuterium substitution .
The deuteration pattern specifically targets the methyl group attached to the nitrogen atom, creating a trideuteriomethyl moiety. This strategic placement aims to alter metabolic pathways without disrupting the compound's ability to interact with its target enzymes.
Pharmacological Profile
Mechanism of Action
Rivastigmine-d3, like its non-deuterated counterpart, functions primarily as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound selectively inhibits the G1 isoform of acetylcholinesterase, which is particularly relevant in the context of neurodegenerative disorders . By inhibiting these enzymes, rivastigmine-d3 reduces the hydrolysis of acetylcholine in the synaptic cleft, thereby increasing the concentration and duration of this neurotransmitter's activity.
The inhibition mechanism involves the formation of a carbamylated enzyme complex, which is reversible but occurs at a slower rate than acetylcholine hydrolysis. This characteristic contributes to the compound's effectiveness in enhancing cholinergic neurotransmission in brain regions affected by neurodegenerative processes.
Pharmacokinetic Considerations
While specific pharmacokinetic data for rivastigmine-d3 is limited in the available search results, the deuteration strategy employed in this compound is generally aimed at modifying metabolic pathways and stability. The parent compound, rivastigmine, exhibits a dose-response relationship wherein effectiveness increases with higher dosages, though this may diminish as neurodegeneration progresses and fewer intact cholinergic neurons remain .
Standard rivastigmine demonstrates the following pharmacokinetic properties, which provide context for understanding the potential advantages of the deuterated variant:
Parameter | Value for Rivastigmine |
---|---|
Bioavailability (Oral) | Approximately 35% |
Half-life | 1.5 hours |
Metabolism | Complete, primarily renal elimination |
Renal Clearance | 2.1-2.8 L/h |
Therapeutic Applications
Alzheimer's Disease Management
Rivastigmine-d3 builds upon the established therapeutic role of rivastigmine in the management of mild to moderate dementia associated with Alzheimer's disease. The parent compound was approved by the FDA in 2000 for this indication, being recognized for its ability to enhance cognitive processes including memory and reasoning through increased cholinergic activity .
Parkinson's Disease Dementia
In addition to Alzheimer's disease, rivastigmine is approved for the treatment of dementia associated with Parkinson's disease . Clinical trials have demonstrated that oral rivastigmine has effective symptomatic effects in mild to severe Parkinson's disease dementia across all phases of progression.
Rivastigmine-d3 would theoretically maintain this therapeutic application, potentially offering enhanced benefits through its modified metabolism. The deuteration strategy could be particularly beneficial in patient populations with comorbidities or concurrent medications, where drug interactions and metabolic considerations become increasingly important.
Comparative Analysis
Rivastigmine Variants
Rivastigmine-d3 belongs to a family of rivastigmine compounds that includes several variants and related molecules. The following table outlines some key members of this family, providing context for understanding rivastigmine-d3's position within this chemical group:
Compound | CAS Number | Molecular Formula | Notable Features |
---|---|---|---|
Rivastigmine | 123441-03-2 | C14H22N2O2 | Standard (non-deuterated) form |
Rivastigmine-d3 | 1133229-21-6 | C14H19D3N2O2 | Three deuterium atoms |
Rivastigmine-d5 | 1133229-22-7 | C14H17D5N2O2 | Five deuterium atoms |
Rivastigmine-d6 | 194930-00-2 | C14H16D6N2O2 | Six deuterium atoms |
N-Desmethyl Rivastigmine | 1070660-34-2 | C13H20N2O2 | Demethylated metabolite |
This spectrum of compounds reflects the pharmaceutical industry's exploration of various molecular modifications to optimize drug performance and address specific clinical needs .
Advantages of Deuteration
The deuteration approach employed in rivastigmine-d3 represents a rational drug design strategy with several potential advantages:
-
Metabolic Stability: Deuterium-carbon bonds typically exhibit greater stability than hydrogen-carbon bonds, potentially slowing metabolic processes that target these specific positions.
-
Reduced Metabolic Variability: By stabilizing particular metabolic pathways, deuteration may reduce inter-patient variability in drug response, allowing for more predictable dosing regimens.
-
Improved Safety Profile: Modified metabolism may reduce the formation of reactive or toxic metabolites, potentially enhancing the compound's safety margin.
-
Patent Life Extension: Deuterated variants of established drugs can offer intellectual property advantages while building upon known safety and efficacy profiles.
Research and Development Considerations
Analytical Characterization
The analytical characterization of rivastigmine-d3 requires sophisticated techniques to confirm deuterium incorporation and assess compound purity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is typically employed to verify the molecular weight and structure of deuterated compounds.
Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for confirming the specific positions of deuterium substitution, as deuterium produces distinct spectral patterns compared to hydrogen. For rivastigmine-d3, NMR analysis would confirm the presence of the trideuteriomethyl group attached to the nitrogen atom.
Future Research Directions
Research involving rivastigmine-d3 presents several promising avenues for future investigation:
-
Comparative Pharmacokinetic Studies: Direct comparisons between rivastigmine-d3 and standard rivastigmine could quantify differences in half-life, bioavailability, and metabolite formation.
-
Clinical Efficacy Trials: Controlled studies evaluating whether the theoretical advantages of deuteration translate to measurable clinical benefits in patient populations.
-
Long-term Safety Assessments: Investigations into whether altered metabolism affects the long-term safety profile of the compound.
-
Drug Delivery Systems: Exploration of novel formulation approaches that could complement the modified pharmacokinetic properties of rivastigmine-d3.
-
Biomarker Development: Identification of specific biomarkers that could predict or measure response to rivastigmine-d3 therapy, enabling more personalized treatment approaches.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume